3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid
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Overview
Description
3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid is a compound belonging to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally friendly and efficient . Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid .
Industrial Production Methods
the use of microwave-assisted organic reactions and multicomponent reactions are promising due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, using reagents like halogens or alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antibacterial, antifungal, and antiviral agent.
Mechanism of Action
The mechanism of action of 3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. It has been shown to inhibit cyclin-dependent kinases, modulate GABA A receptors, and block calcium channels . These interactions lead to its diverse biological activities, including anticancer, antiviral, and neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A sedative used to treat insomnia.
Alpidem: An anxiolytic agent.
Saridipem: Used for heart failure treatment.
Uniqueness
3-(8-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid is unique due to its structural features and the diverse range of biological activities it exhibits. Unlike some of its analogs, it has shown potential in multiple therapeutic areas, making it a versatile compound for further research .
Properties
Molecular Formula |
C17H14N2O2 |
---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
3-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-5-11-19-14(9-10-15(20)21)16(18-17(12)19)13-7-3-2-4-8-13/h2-11H,1H3,(H,20,21) |
InChI Key |
SOIMMRSMZUCEAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2C=CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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